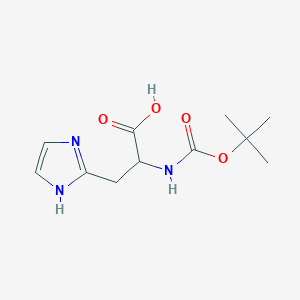

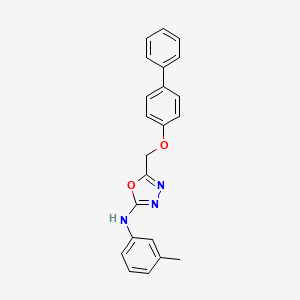

2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid” often involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This involves using oxalyl chloride in methanol, with the reactions taking place under room temperature conditions for 1–4 hours with yields up to 90% .Chemical Reactions Analysis

The chemical reactions involving “this compound” could include the deprotection of the N-Boc group. This process involves the use of oxalyl chloride in methanol .Applications De Recherche Scientifique

Peptide Coupling and Organic Synthesis

- The compound has been utilized in the synthesis of active esters for peptide coupling, demonstrating its role in the formation of urethane bonds, which are crucial in the construction of peptides and proteins. This is highlighted in the work where an active ester intermediate was rearranged during HOBt/EDC amide coupling, indicating the compound's utility in peptide synthesis and organic chemistry (K. Mahmoud et al., 2005).

Synthesis of Neuroexcitant Analogues

- The compound has been employed in the enantioselective synthesis of neuroexcitant analogues, such as ATPA, showcasing its versatility in creating biologically relevant molecules with potential applications in neuroscience and pharmacology (H. Pajouhesh et al., 2000).

Development of Chemosensors

- Its derivatives have been used in the design of fluorescent imidazole-based chemosensors for the reversible detection of ions like cyanide and mercury, underlining its significance in environmental monitoring and analytical chemistry (G. Emandi et al., 2018).

Antibacterial Compound Synthesis

- Research has also been conducted on synthesizing novel antibacterial compounds from imidazole derivatives, suggesting its potential in contributing to the development of new antimicrobial agents (K. Prasad, 2021).

Catalytic and Polymerization Studies

- The compound has found application in catalytic processes and the synthesis of polymers, indicating its role in materials science and catalysis. This includes its use in oxidative aminocarbonylation-heterocyclization approaches to synthesize functionalized benzimidazoimidazoles, which are important in medicinal chemistry and material science (L. Veltri et al., 2018).

Safety and Hazards

Orientations Futures

The future directions for research on “2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as thioredoxin reductase (trxr) and proteins like albumin .

Mode of Action

It’s known that the tert-butyloxycarbonyl (boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group can be selectively removed under certain conditions, allowing the compound to interact with its targets .

Biochemical Pathways

The deprotection of the boc group could potentially influence a variety of biochemical pathways, depending on the nature of the compound’s targets .

Pharmacokinetics

The presence of the boc group may influence these properties, as it can affect the compound’s stability and reactivity .

Result of Action

The removal of the boc group could potentially lead to interactions with the compound’s targets, resulting in various downstream effects .

Action Environment

The action of 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid can be influenced by various environmental factors. For instance, the deprotection of the Boc group can occur under room temperature conditions . Other factors, such as pH and the presence of certain reagents, could also potentially influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-7(9(15)16)6-8-12-4-5-13-8/h4-5,7H,6H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFVLNAGEZUMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester](/img/structure/B3365785.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid](/img/structure/B3365786.png)

![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)